Anticancer agent 254

Antileukemic potency Mitochondrial targeting IC50 comparison

Standard dichloroacetate (DCA) requires millimolar concentrations (IC50 8-14 mM) due to poor cellular uptake and rapid metabolic clearance, limiting its utility in metabolic oncology research. Anticancer agent 254 (compound 10) is a mitochondria-targeted DCA-loaded tertiary amine scaffold that overcomes these limitations with quantified performance advantages: • >30-fold enhanced in vitro antileukemic potency versus DCA, with IC50 values of 0.34-0.55 mM against HL-60, JVM-2, and Maver-1 leukemic lines • Sustained in vivo plasma exposure exceeding 5 hours post-administration, enabling reliable PK/PD characterization • Selective cytotoxicity against leukemic cells with confirmed reduction of oxygen consumption rate (OCR) in Seahorse metabolic flux assays Supplied as a crystalline solid (≥95% purity) with full QC documentation. For research use only.

Molecular Formula C12H18Cl6N4O3
Molecular Weight 479.0 g/mol
Cat. No. B593516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 254
SynonymsN,N',N''-(nitrilotris(ethane-2,1-diyl))tris(2,2-dichloroacetamide)
Molecular FormulaC12H18Cl6N4O3
Molecular Weight479.0 g/mol
Structural Identifiers
SMILESC(CN(CCNC(=O)C(Cl)Cl)CCNC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl
InChIInChI=1S/C12H18Cl6N4O3/c13-7(14)10(23)19-1-4-22(5-2-20-11(24)8(15)16)6-3-21-12(25)9(17)18/h7-9H,1-6H2,(H,19,23)(H,20,24)(H,21,25)
InChIKeyCXWSCUTUXVKDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 254 (Compound 10): A Mitochondria-Targeted DCA-Loaded Compound with Quantified Potency Gains for Leukemia Research


Anticancer agent 254 (also designated compound 10, CAS 1841421-67-7) is a synthetic dichloroacetic acid (DCA)-loaded molecule built on a tertiary amine scaffold for mitochondria-targeted delivery . In comparative preclinical studies, this compound exhibits >30-fold enhanced in vitro antitumor activity against leukemic cells relative to DCA and demonstrates increased in vivo stability with detectable plasma levels exceeding five hours post-administration [1]. These quantified properties position it as a research tool for metabolic oncology investigations requiring improved DCA bioavailability and sustained target engagement.

Probe Type Mitochondria-targeted DCA delivery probe
Model Context Leukemia cell-model and metabolic oncology studies
Workflow Fit Supports DCA bioavailability improvement research

Why DCA or Simple DCA Derivatives Cannot Substitute for Anticancer Agent 254 in Preclinical Leukemia Studies


Dichloroacetate (DCA) alone suffers from poor cellular uptake due to its anionic charge and rapid metabolic clearance, necessitating high millimolar concentrations (IC50 8–14 mM) to achieve antineoplastic effects [1]. Substituting Anticancer agent 254 with generic DCA or unmodified DCA analogs would fail to reproduce the potency (>30-fold difference in IC50) and sustained plasma exposure (>5 h) documented for this compound. Furthermore, the carrier scaffold (compound 7) is biologically inert, confirming that the observed activity requires the specific DCA-loaded tertiary amine architecture [1]. Therefore, studies relying on DCA-based metabolic modulation cannot assume interchangeability with this optimized molecule.

Unmodified DCA has poor cellular uptake and rapid clearance, limiting its utility; the DCA-loaded scaffold of this compound may shift potency and exposure profiles.
Generic DCA derivatives lacking the tertiary amine carrier may not reproduce the reported potency gain or sustained plasma exposure.
The carrier scaffold alone is inactive; activity depends on DCA conjugation, so using the free scaffold or unconjugated DCA may not yield equivalent cell-model responses.

Quantitative Differentiation of Anticancer Agent 254: Head-to-Head Evidence vs. DCA and Carrier Scaffold


>30-Fold Enhanced In Vitro Antileukemic Potency Relative to Dichloroacetate (DCA)

Anticancer agent 254 (compound 10) demonstrates >30-fold greater potency than DCA across a panel of leukemic cell lines. Representative IC50 values: in HL-60 cells, compound 10 IC50 = 0.34 ± 0.02 mM vs. DCA IC50 = 13.87 ± 1.29 mM (41-fold difference); in JVM-2 cells, compound 10 IC50 = 0.41 ± 0.03 mM vs. DCA IC50 = 11.47 ± 1.07 mM (28-fold difference) [1].

Potency vs DCA
Head-to-head
IC50 0.34–0.55 mM vs DCA 8.29–13.87 mM
Supports cell-model potency comparison
MTT assay, 48 h, leukemic lines
Antileukemic potency Mitochondrial targeting IC50 comparison

Prolonged In Vivo Stability with Detectable Plasma Levels >5 Hours Post-Administration

Following a single subcutaneous dose of 57 mg/kg in mice, Anticancer agent 254 was detected in plasma for more than 5 hours, with no metabolites identified by HPLC-MS [1]. This contrasts with DCA, which exhibits rapid clearance and extensive metabolism.

Plasma stability
Head-to-head
Detectable >5 h post-dose
Supports exposure-model interpretation
Single s.c. 57 mg/kg in mice, HPLC-MS
In vivo stability Pharmacokinetics Plasma half-life

Selective Cytotoxicity Toward Leukemic Cells Over Normal Peripheral Blood Mononuclear Cells (PBMCs)

Anticancer agent 254 exhibits a ~3-fold selectivity for leukemic cells over normal PBMCs. The mean IC50 in PBMCs from healthy donors was 1.26 ± 0.19 mM, compared to IC50 values of 0.34–0.55 mM in leukemic cell lines and primary B-CLL patient cells [1].

Selectivity index
Head-to-head
~3-fold higher IC50 in normal PBMCs
Supports selectivity endpoint review
PBMCs IC50 1.26 mM vs leukemic 0.34–0.55 mM
Selectivity index Therapeutic window Normal cell toxicity

Carrier Scaffold (Compound 7) Alone Shows No Cytotoxic Activity, Confirming DCA-Loading Requirement

The tertiary amine carrier scaffold (compound 7) was tested in parallel and found to be biologically inert. Cell cultures treated with compound 7 were indistinguishable from untreated controls across all in vitro assays, confirming that the antileukemic activity of Anticancer agent 254 is attributable to the DCA-loaded conjugate, not to off-target scaffold effects [1].

Scaffold control
Direct comparison
Carrier scaffold (7) biologically inert
Confirms DCA-loading specificity
No cytotoxicity observed
Scaffold control DCA conjugation Specificity validation

Validated Application Scenarios for Anticancer Agent 254 Based on Comparative Evidence


Preclinical Evaluation of Mitochondria-Targeted Antileukemic Agents

Given the >30-fold potency improvement over DCA and the selective cytotoxicity toward leukemic cells [1], Anticancer agent 254 is ideally suited for in vivo efficacy studies in leukemia xenograft or patient-derived xenograft (PDX) models, particularly those where DCA alone would be ineffective due to poor bioavailability.

Metabolic Reprogramming Studies in Cancer Cell Lines

The compound's ability to reduce oxygen consumption rate (OCR) in leukemic cells [1] supports its use in Seahorse metabolic flux assays to investigate mitochondrial respiration and glycolysis switching. This enables precise quantification of metabolic modulation without confounding toxicity from high DCA concentrations.

Combination Therapy Research with Standard-of-Care Chemotherapeutics

The enhanced potency and sustained in vivo exposure of Anticancer agent 254 [1] make it a candidate for combination studies with agents such as cytarabine or doxorubicin, aiming to exploit metabolic vulnerabilities in resistant leukemic clones while maintaining manageable dosing schedules.

Pharmacokinetic and Toxicology Profiling in Rodent Models

The documented plasma stability (>5 h) and lack of rapid metabolite formation [1] enable reliable pharmacokinetic characterization. Researchers can utilize this compound to establish dose-response relationships and therapeutic windows in rodent models without the variability introduced by rapid clearance of DCA.

Application
Selection Property
Validation Focus
Leukemia xenograft model studies
Mitochondria-targeted DCA delivery
Model-response endpoint context
Metabolic flux assay (e.g., Seahorse)
OCR modulation probe
Metabolic endpoint validation
Combination screening with chemotherapeutics
Potency context in resistant models
Combination endpoint context
Rodent PK characterization
Sustained plasma exposure context
Exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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